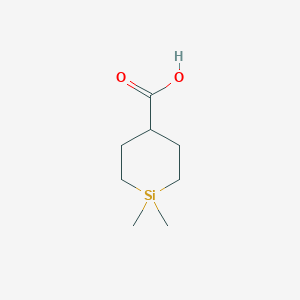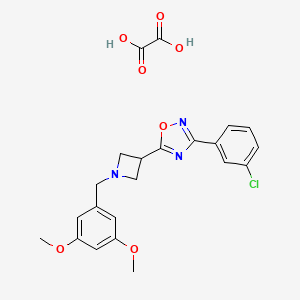
1,1-Dimethylsilinane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylsilinane-4-carboxylic acid is a useful research compound. Its molecular formula is C8H16O2Si and its molecular weight is 172.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalyst Inhibition and Microbial Tolerance
Carboxylic acids like 1,1-Dimethylsilinane-4-carboxylic acid can serve as precursors for various industrial chemicals. However, these acids can inhibit the microbes (e.g., E. coli and S. cerevisiae) used in fermentative production due to their potency as microbial inhibitors. Understanding how these acids affect microbes, such as by damaging cell membranes or decreasing internal pH, is crucial. Identifying metabolic engineering strategies can enhance the robustness and industrial performance of these microbes (Jarboe et al., 2013).
Psychotropic Activity and Drug Development
Phosphorylated carboxylic acids, like this compound derivatives, have been studied for their potential in psychotropic drug development. These compounds, including phosphorylacetohydrazides, have been found to improve memory and learning, show neuroprotective properties, and have antidepressant effects. The development of new derivatives could lead to potential drugs with unique mechanisms of action, offering new possibilities for treating various conditions (Semina et al., 2016).
Carboxylic Acid Bioisosteres in Drug Design
In drug design, carboxylic acid bioisosteres are employed to overcome obstacles like toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes. The development of novel bioisosteres can lead to improved pharmacological profiles and is a testament to the innovation required to address challenges in modern drug design (Horgan & O’Sullivan, 2021).
Supercritical Reactive Extraction
The use of supercritical CO2 in the reactive extraction of carboxylic acids from aqueous solutions has been noted for its efficiency, environmental friendliness, and non-toxic characteristics. This method is competitive and offers a higher yield compared to other separation methods, making it an efficient technique for carboxylic acid separation (Djas & Henczka, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,1-dimethylsilinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-7(4-6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGUKAXPJRSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)
![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)


![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)
![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)

